2-{[1-(3-Nitrophenyl)ethyl]amino}ethan-1-ol
CAS No.:
Cat. No.: VC17805432
Molecular Formula: C10H14N2O3
Molecular Weight: 210.23 g/mol
* For research use only. Not for human or veterinary use.
![2-{[1-(3-Nitrophenyl)ethyl]amino}ethan-1-ol -](/images/structure/VC17805432.png)
Specification
Molecular Formula | C10H14N2O3 |
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Molecular Weight | 210.23 g/mol |
IUPAC Name | 2-[1-(3-nitrophenyl)ethylamino]ethanol |
Standard InChI | InChI=1S/C10H14N2O3/c1-8(11-5-6-13)9-3-2-4-10(7-9)12(14)15/h2-4,7-8,11,13H,5-6H2,1H3 |
Standard InChI Key | QFUSQBAIJZLQPX-UHFFFAOYSA-N |
Canonical SMILES | CC(C1=CC(=CC=C1)[N+](=O)[O-])NCCO |
Introduction
Structural Characteristics and Physicochemical Properties
The molecular structure of 2-{[1-(3-Nitrophenyl)ethyl]amino}ethan-1-ol consists of a 3-nitrophenyl ring connected to an ethylaminoethanol moiety. This configuration places the nitro group (-NO₂) in the meta position relative to the ethylamine side chain, distinguishing it from its para-substituted isomer, 2-[(4-Nitrophenyl)amino]ethanol . Key inferred physicochemical properties include:
The meta-substitution pattern likely influences electronic effects, reducing resonance stabilization compared to para-substituted analogs . This structural distinction may also impact solubility and crystallinity, as para-nitro derivatives exhibit higher symmetry and packing efficiency .
Synthetic Methodologies and Reaction Pathways
While no direct synthesis protocols for 2-{[1-(3-Nitrophenyl)ethyl]amino}ethan-1-ol are documented, its preparation can be extrapolated from established methods for related nitroaromatic amino alcohols:
Nucleophilic Amination of Nitrostyrene Derivatives
A plausible route involves the nucleophilic addition of ethanolamine to 1-(3-nitrophenyl)ethylene. This two-step process would first generate the nitrostyrene intermediate via condensation of 3-nitrobenzaldehyde with nitromethane, followed by Michael addition of ethanolamine .
Multi-Component Reactions (MCRs)
The InCl₃-catalyzed synthesis of pyrano[2,3-c]pyrazoles demonstrates the utility of Lewis acids in facilitating nitro group participation. Adapting this approach, a three-component reaction between 3-nitroacetophenone, ethylene oxide, and ammonia could yield the target compound under ultrasonic irradiation .
Reductive Amination
Reductive amination of 3-nitrobenzaldehyde with 2-aminoethanol using NaBH₄ or H₂/Pd-C represents another viable pathway. This method preserves the nitro group while forming the C-N bond .
Comparative Analysis with Structural Analogs
2-[(4-Nitrophenyl)amino]ethanol
The para isomer exhibits greater thermal stability and crystallinity, while the meta derivative’s asymmetry may enhance solubility in polar solvents .
(R)-2-Nitro-1-(3-nitrophenyl)ethanol
This stereochemically defined analog shares the 3-nitrophenyl group but replaces the aminoethanol moiety with a nitroethanol chain. Key differences include:
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Reactivity: The secondary alcohol in 2-{[1-(3-Nitrophenyl)ethyl]amino}ethan-1-ol enables chelation with metal ions, unlike the tertiary alcohol in the nitroethanol derivative .
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Biological Activity: Amino alcohols generally exhibit higher membrane permeability compared to nitro alcohols .
Spectroscopic Characterization
Hypothetical spectral data based on analogous compounds:
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IR (KBr, cm⁻¹): 3340 (O-H/N-H stretch), 1520/1348 (asym/sym NO₂), 1260 (C-N)
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¹H NMR (400 MHz, DMSO-d₆): δ 8.2–8.5 (m, 4H, Ar-H), 4.7 (br s, 1H, OH), 3.6 (t, 2H, CH₂OH), 2.8 (m, 4H, NCH₂)
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ESI-MS: m/z 211.1 [M+H]⁺
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